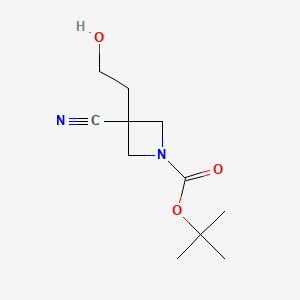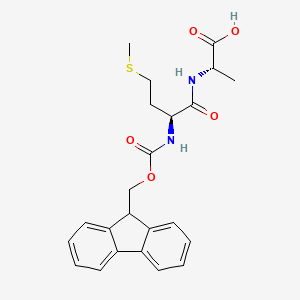
(((9h-Fluoren-9-yl)methoxy)carbonyl)-l-methionyl-l-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine is a synthetic compound that belongs to the family of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-methionine is protected using the Fmoc group. This is achieved by reacting L-methionine with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected L-methionine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.
化学反応の分析
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The compound can undergo reduction reactions to remove the Fmoc protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Piperidine or other secondary amines are commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Deprotected amino acids.
Substitution: Substituted amino acid derivatives.
科学的研究の応用
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications.
作用機序
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The compound interacts with coupling reagents and catalysts to form peptide bonds, contributing to the synthesis of larger peptide chains.
類似化合物との比較
Similar Compounds
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-threonine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
Uniqueness
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine is unique due to the presence of the methionine residue, which contains a sulfur atom. This sulfur atom can undergo specific chemical reactions, such as oxidation, that are not possible with other amino acids. Additionally, the combination of methionine and alanine residues provides distinct structural and functional properties.
特性
分子式 |
C23H26N2O5S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H26N2O5S/c1-14(22(27)28)24-21(26)20(11-12-31-2)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1 |
InChIキー |
CIIARAJBQVMGFV-XOBRGWDASA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
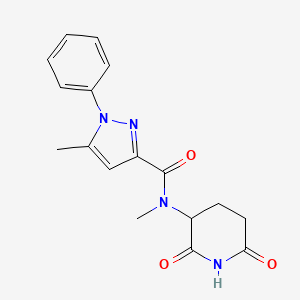

![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
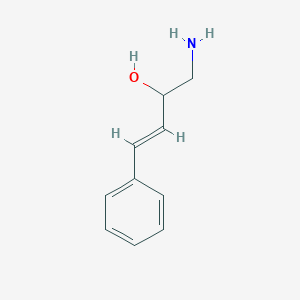
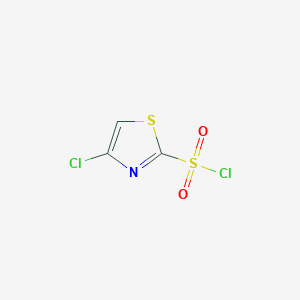
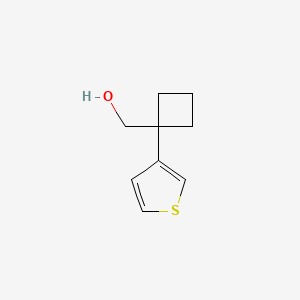
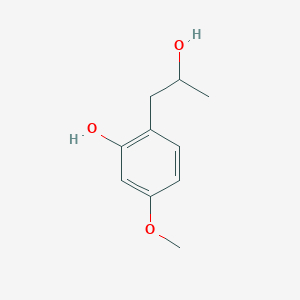
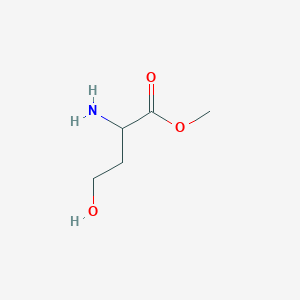


![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
